Validated Application: Specific Utility for Intracellular Construction of DS-EXOs in Rheumatoid Arthritis Models
DBCO-Dextran sulfate (MW 40000) is specifically validated for the intracellular construction of DS-EXOs via copper-free click chemistry, a method demonstrated in a peer-reviewed primary study to modulate macrophage heterogeneity in rheumatoid arthritis [1]. In contrast, non-sulfated DBCO-dextran (MW unspecified) is described for general applications in cancer immunotherapy and bioimaging, lacking the validated use-case in RA-specific exosome engineering [2]. The 40,000 Da molecular weight is explicitly identified as the product used in this validated protocol [3].
| Evidence Dimension | Validated Biological Application |
|---|---|
| Target Compound Data | Validated for constructing DS-EXOs in cells for rheumatoid arthritis (RA) research via click chemistry [1] |
| Comparator Or Baseline | DBCO-Dextran (non-sulfated): Validated for cancer immunotherapy and bioimaging [2]; DBCO-Chitosan: No comparable validated application data |
| Quantified Difference | Specific, publication-supported application vs. general or unvalidated use-cases |
| Conditions | Intracellular click chemistry in cell models relevant to RA; Sci Adv. 2021;7(23):eabe0083 |
Why This Matters
This validated application ensures the compound has been proven functional in a specific, high-impact experimental context, reducing procurement risk for users focusing on RA and exosome engineering.
- [1] You DG, et al. Metabolically engineered stem cell-derived exosomes to regulate macrophage heterogeneity in rheumatoid arthritis. Sci Adv. 2021 Jun 2;7(23):eabe0083. View Source
- [2] TargetMol. DBCO-Dextran Product Information. View Source
- [3] GlpBio. DBCO-Dextran sulfate (MW 40000) Product Information. Cat. No. GC74076. View Source
